1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N5O2S/c23-22(24,25)15-4-3-7-18(12-15)29-8-10-30(11-9-29)19(31)13-17-14-33-21(27-17)28-20(32)26-16-5-1-2-6-16/h3-4,7,12,14,16H,1-2,5-6,8-11,13H2,(H2,26,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZFGWOKEGWTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the thiazole ring and the piperazine derivative.
One possible synthetic route involves the condensation of 2-aminothiazole with an appropriate acyl chloride to form the 2-oxo-thiazolyl intermediate.
This intermediate is then coupled with 4-(3-(trifluoromethyl)phenyl)piperazine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the key intermediate.
Finally, the cyclopentylurea is introduced through a urea formation reaction, involving cyclopentyl isocyanate and the key intermediate under mild conditions.
Industrial Production Methods
Industrial production of this compound might employ a similar synthetic route but optimized for large-scale synthesis.
Key optimizations include the use of continuous flow reactors for efficient heat transfer, in-line purification techniques, and scalable reaction conditions to ensure consistent product yield and purity.
The reaction conditions in industrial settings often involve precise temperature control, automated reagent addition, and purification steps to isolate the final product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of the thiazole ring can yield corresponding thioethers.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring, especially in the presence of strong bases or acids.
Common Reagents and Conditions
Oxidation may involve reagents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution reactions may utilize halogenating agents for electrophilic substitutions or organometallic reagents for nucleophilic substitutions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thioethers.
Substitution: Formation of various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea has diverse applications, including:
Chemistry
As a building block in the synthesis of more complex molecules due to its multifunctional nature.
Biology
Potential as a molecular probe for studying biological processes involving piperazine and thiazole-containing compounds.
Medicine
Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound’s effects are mediated through its interactions with specific molecular targets, often involving the piperazine ring and thiazole moiety.
It may modulate biological pathways by binding to enzymes or receptors, leading to inhibition or activation of signaling cascades.
The trifluoromethyl group can enhance binding affinity and metabolic stability, contributing to the compound's efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Urea Nitrogen
The cyclopentyl group in the target compound contrasts with aromatic substituents in analogs such as:
- 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea (CAS 923192-52-3): This analog replaces the cyclopentyl group with a 4-chlorophenyl moiety. The molecular weight (524.0 g/mol) and piperazine-thiazole backbone are identical, but the chlorophenyl group may enhance lipophilicity compared to the aliphatic cyclopentyl group .
- 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e) : This compound from features a trifluoromethylphenyl group on urea but includes a hydrazinyl-oxoethyl spacer in the piperazine-thiazole chain. It has a higher molecular weight (534.1 g/mol) and demonstrates an 86.7% synthetic yield, suggesting favorable synthetic accessibility .
Table 1: Urea Substituent Comparison
Piperazine-Thiazole Chain Modifications
The target compound’s 2-oxoethyl linker between thiazole and piperazine is conserved in several analogs, but other derivatives feature extended or substituted chains:
- 1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3d) : This analog () incorporates a coumarin-hydrazine moiety, increasing molecular weight to 788.3 g/mol. Such modifications are associated with enhanced fluorescence or binding properties but may reduce metabolic stability .
- Analogs in (11a–11o) feature a hydrazinyl-2-oxoethyl group instead of the simple 2-oxoethyl linker.
Biological Activity
1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in drug discovery. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclopentyl group, a thiazole moiety, and a trifluoromethyl phenyl group. Its molecular formula is , with a molecular weight of approximately 373.39 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the thiazole and piperazine moieties have shown promising results against various cancer cell lines. In vitro studies revealed that related compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7, indicating potent antiproliferative effects .
Antimicrobial Activity
Compounds featuring thiazole rings are known for their antimicrobial properties. Studies have shown that similar derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial efficacy .
The mechanism of action for this compound likely involves the inhibition of key enzymes or receptors involved in cellular proliferation and survival. For example, thiazole derivatives have been reported to inhibit histone deacetylases (HDACs), which play crucial roles in cancer cell growth and differentiation . Additionally, the piperazine ring may interact with neurotransmitter receptors, suggesting potential neuropharmacological effects.
Study 1: Anticancer Efficacy
In a recent study, a series of thiazole-containing urea derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7), significantly lower than the standard drug doxorubicin . The study concluded that modifications to the thiazole ring could enhance anticancer potency.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The tested compounds showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL, indicating moderate antibacterial activity . The study highlighted the importance of structural modifications in enhancing biological activity.
Data Tables
Q & A
Q. What are the recommended synthetic routes for this compound, and what parameters critically influence reaction yield?
The synthesis involves multi-step protocols, including:
- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol (60–80°C), with yields sensitive to stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of thiourea to haloketone) .
- Piperazine coupling : Nucleophilic substitution at the ethyl-oxo intermediate using 4-(3-(trifluoromethyl)phenyl)piperazine. Microwave-assisted reactions (100–120°C, 30 min) improve efficiency compared to traditional heating (6–8 hours) .
- Urea linkage : Reaction of isocyanate intermediates with cyclopentylamine in dry dichloromethane, requiring strict anhydrous conditions to avoid side-product formation .
Key parameters : Temperature control during cyclocondensation, anhydrous conditions for urea formation, and catalyst selection (e.g., triethylamine for piperazine coupling) .
Q. Which spectroscopic and crystallographic methods are optimal for structural confirmation?
- X-ray crystallography : Resolves bond angles and stereochemistry of the piperazine-thiazole-urea scaffold. Crystallize the compound in ethanol/water (7:3 v/v) at 4°C for 72 hours to obtain diffraction-quality crystals .
- NMR spectroscopy : Use -NMR to confirm trifluoromethyl group integrity (δ = -60 to -65 ppm) and -NMR to verify urea NH protons (δ = 9.2–10.5 ppm, broad singlet) .
- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) in methanol achieves <5 ppm mass accuracy for molecular ion validation .
Advanced Research Questions
Q. How can computational methods optimize the coupling of piperazine-thiazole-urea moieties?
- Reaction path search : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and identify energy barriers for piperazine-ethyl-oxo intermediate coupling. Compare with experimental yields to validate computational predictions .
- Solvent optimization : Apply COSMO-RS simulations to predict solvent effects. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing charged intermediates .
Q. How to resolve contradictions between computational bioactivity predictions and experimental results?
- Case study : If molecular docking predicts high affinity for serotonin receptors (e.g., 5-HT), but in vitro assays show weak activity:
- Data reconciliation : Cross-reference with crystallographic data to verify binding site accessibility .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the urea NH group, which hydrolyze in physiological conditions .
- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD at 10–20% w/v) to enhance solubility without altering bioactivity .
- Particle size reduction : Employ nano-milling (200–300 nm particle size) to increase surface area and dissolution rates .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
- Methodological audit :
- Verify cell culture conditions (e.g., HepG2 vs. HEK293 metabolic differences).
- Standardize assay protocols (e.g., MTT vs. resazurin assays may yield varying IC values).
- Mechanistic studies : Use RNA-seq to identify cell-specific pathways (e.g., CYP450-mediated metabolism in hepatic cells) .
Q. Why do stability studies show variability in shelf-life predictions?
- Degradation pathways :
- Accelerated testing : Apply Arrhenius modeling (40–60°C) to extrapolate shelf-life, but validate with real-time data at 25°C .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
